molecular formula C10H6BrF2NO2 B1410681 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid CAS No. 1805131-08-1

2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid

Cat. No.: B1410681
CAS No.: 1805131-08-1
M. Wt: 290.06 g/mol
InChI Key: TUNWZYCAHPKKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid is a chemical compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

The synthesis of 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid typically involves multi-step organic reactionsThe final step involves the formation of the acetic acid moiety through carboxylation reactions .

Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. These methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently introduce the desired functional groups .

Chemical Reactions Analysis

2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the bromine to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and difluoromethyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-9-5(3-8(15)16)1-6(10(12)13)2-7(9)4-14/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWZYCAHPKKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid
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2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid
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2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid
Reactant of Route 5
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Reactant of Route 6
2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid

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